Oxamyl-d6
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Overview
Description
Oxamyl-d6 is a deuterated form of oxamyl, a carbamate pesticide. It is primarily used as an internal standard for the quantification of oxamyl in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxamyl-d6 involves the incorporation of deuterium into the oxamyl molecule. One common method is the deuteration of the dimethylamino group in oxamyl. This can be achieved by reacting oxamyl with deuterated reagents under specific conditions . The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully controlled to maintain the isotopic purity and chemical integrity of this compound .
Chemical Reactions Analysis
Types of Reactions
Oxamyl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxamyl oxime.
Reduction: The compound can be reduced to form its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxamyl oxime.
Reduction: Deuterated amine derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Oxamyl-d6 has a wide range of applications in scientific research:
Mechanism of Action
Oxamyl-d6, like oxamyl, acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to other carbamate pesticides and is responsible for its nematicidal and insecticidal properties .
Comparison with Similar Compounds
Similar Compounds
Carbofuran: Another carbamate pesticide with similar acetylcholinesterase inhibitory properties.
Carbosulfan: A carbamate insecticide with a similar mode of action.
Methomyl: A carbamate pesticide used for controlling insects and nematodes.
Uniqueness of Oxamyl-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry applications. This distinguishes this compound from its non-deuterated counterparts and enhances its utility in scientific research .
Properties
Molecular Formula |
C7H13N3O3S |
---|---|
Molecular Weight |
225.30 g/mol |
IUPAC Name |
methyl (1E)-2-[bis(trideuteriomethyl)amino]-N-(methylcarbamoyloxy)-2-oxoethanimidothioate |
InChI |
InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5+/i2D3,3D3 |
InChI Key |
KZAUOCCYDRDERY-FIPZOLHLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)/C(=N\OC(=O)NC)/SC)C([2H])([2H])[2H] |
Canonical SMILES |
CNC(=O)ON=C(C(=O)N(C)C)SC |
Origin of Product |
United States |
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